![molecular formula C13H18ClNO2 B2628812 N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide CAS No. 1788848-65-6](/img/structure/B2628812.png)
N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents . For instance, the synthesis of piperazine derivatives, which are structurally similar, includes cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide”, known as Propanamide, has the chemical formula CH3CH2C=O(NH2) . The structure comprises a planar CNOS core .
Chemical Reactions Analysis
Propanamide, a related compound, can participate in a Hoffman rearrangement to produce ethylamine gas . Other reactions include the condensation reaction between urea and propanoic acid, or the dehydration of ammonium propionate .
Scientific Research Applications
Anticonvulsant Activity
Studies have shown that certain propionamide derivatives, including those with chlorophenyl and methoxy groups, exhibit anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives demonstrated activity against seizures induced by maximal electroshock. Specifically, a compound with an o-chlorophenyl group was identified as the most active in the series (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). Furthermore, N-Benzyl-2-amino-3-methoxypropionamides were recognized as active agents in the treatment of central nervous system disorders like epilepsy (Habernickel, 2003).
Antibacterial and Antifungal Activities
Certain propionamide derivatives have shown significant antibacterial and antifungal activities. Specifically, 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and screened, showing comparable antimicrobial activity to standard agents like Ampicillin and Flucanazole. Some compounds exhibited potent inhibitory effects against a variety of tested strains (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Fungicidal Activities
Research has highlighted the fungicidal potential of certain propionamide derivatives. For instance, an ultrasound-promoted synthesis approach was used to create trifluoroatrolactamide libraries, which exhibited broad-spectrum fungicidal activities. Specific derivatives demonstrated significant efficacy against all tested fungal species (Yu, Zhu, Bian, Cui, Du, Li, & Zhao, 2014).
Herbicidal Activity
Novel propionamide derivatives have also been identified as potent herbicides. For example, certain N-allyloxy/propargyloxy aryloxyphenoxy propionamide compounds showed superior effectiveness compared to commercial herbicides against specific grass species. These compounds were also deemed safe for crops such as soybean, rape, and cotton, suggesting potential agricultural applications (Liu, Huang, Liu, Hu, Lei, Ren, & Huang, 2016).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-12(16)15-9-13(2,17-3)10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQLYOSUPLDYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide |
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